molecular formula C8H17NO B1275176 3-Piperidin-3-ylpropan-1-ol CAS No. 25175-58-0

3-Piperidin-3-ylpropan-1-ol

Cat. No.: B1275176
CAS No.: 25175-58-0
M. Wt: 143.23 g/mol
InChI Key: CHCGEJVYCWSXML-UHFFFAOYSA-N
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Description

3-Piperidin-3-ylpropan-1-ol is a chemical compound with the molecular formula C8H17NO It is a piperidine derivative, characterized by a piperidine ring attached to a propanol chain

Scientific Research Applications

3-Piperidin-3-ylpropan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidin-3-ylpropan-1-ol typically involves the reaction of piperidine with propanal in the presence of a reducing agent. One common method is the reductive amination of piperidine with propanal using sodium borohydride as the reducing agent. The reaction is carried out in an alcohol solvent, such as methanol, under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation step, and the reaction conditions are optimized for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various ethers or esters. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary amines.

    Substitution: Ethers or esters.

Comparison with Similar Compounds

  • 3-Piperidin-2-ylpropan-1-ol
  • 2-Piperidin-3-ylpropan-2-ol
  • 1-Piperidin-4-ylpropan-1-ol

Comparison: 3-Piperidin-3-ylpropan-1-ol is unique due to the position of the hydroxyl group on the propanol chain, which influences its reactivity and binding properties. Compared to its analogs, this compound may exhibit different pharmacological profiles and chemical reactivity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-piperidin-3-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c10-6-2-4-8-3-1-5-9-7-8/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCGEJVYCWSXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405717
Record name 3-piperidin-3-ylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25175-58-0
Record name 3-piperidin-3-ylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 500 mL Parr hydrogenation bottle was charged with 3-Pyridinepropanol (10.0 g, 72.9 mmol), platinum(IV)oxide hydrate (Adam's Catalyst) (500 mg), AcOH (30 mL), and HCl, 37% (1 mL). Contents of the bottle were hydrogenated at 47 psi for three days. EtOH and water were added, and the reaction mixture was filtered through CELITE. NaOH (10 N) was added and the mixture was extracted with methylene chloride, dried with anhydrous MgSO4, filtered and concentrated. The product was concentrated from PhMe and used without further purification. 1H NMR (CD3OD): δ 3.55 (t, J=5 Hz, 2H), 3.0{tilde over (5)} 2.95 (m, 2H), 2.5{tilde over (5)} 2.45 (m, 1H), 2.23 (t, J=10 Hz, 1H), 1.8 9 1.86 (m, 1H), 1.7{tilde over (0)} 1.66 (m, 1H), 1.6 0 1.44 (m, 4H), 1.2{tilde over (8)} 1.22 (m, 2H), 1.0 6 1.00 (m, 1H) ppm.
Quantity
10 g
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reactant
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30 mL
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500 mg
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